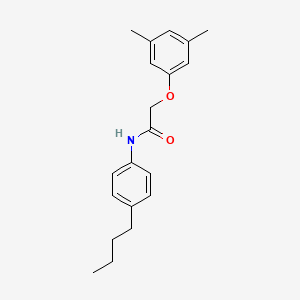
N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its use in research has expanded to include studies on exercise performance, muscle growth, and cancer therapy.
Mechanism of Action
N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide binds to and activates PPAR-delta, which in turn regulates the expression of genes involved in energy metabolism, lipid metabolism, and muscle fiber type. Through this mechanism, N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide increases the oxidation of fatty acids and glucose, leading to increased energy production and improved endurance. It also promotes the growth and differentiation of type I muscle fibers, which are associated with endurance and fatigue resistance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide include increased energy production, improved endurance, enhanced muscle growth, and inhibition of cancer cell growth. In animal studies, N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been shown to increase running endurance by up to 70%, improve glucose tolerance and insulin sensitivity, and reduce body fat. It has also been found to increase muscle fiber size and promote the growth of type I muscle fibers. In cancer therapy, N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been shown to induce apoptosis and inhibit angiogenesis, leading to decreased tumor growth and improved survival rates.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide for lab experiments is its ability to improve endurance and muscle metabolism, making it a useful tool for studying exercise physiology and muscle growth. It also has potential applications in cancer therapy, as it has been shown to inhibit the growth and proliferation of cancer cells. However, there are also limitations to its use, including potential toxicity and off-target effects. It is important to use appropriate dosages and to monitor for any adverse effects when using N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide in lab experiments.
Future Directions
There are several future directions for research on N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide, including its potential use in the treatment of metabolic and cardiovascular diseases, as well as its role in muscle growth and exercise performance. It also has potential applications in cancer therapy, particularly in combination with other drugs or therapies. Further research is needed to fully understand the mechanism of action of N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide and its potential benefits and risks.
Synthesis Methods
The synthesis of N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide involves several chemical reactions, starting from the reaction of 4-butylbenzene with 2-bromo-3,5-dimethylphenol to form the intermediate product, 4-butyl-2-(3,5-dimethylphenoxy)phenol. This intermediate is then converted to the final product, N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide, through a series of reactions involving acetylation, reduction, and esterification.
Scientific Research Applications
N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been widely used in scientific research, particularly in studies related to exercise performance, muscle growth, and cancer therapy. It has been shown to increase endurance and improve muscle metabolism by activating PPAR-delta, a nuclear receptor that regulates the expression of genes involved in energy metabolism and muscle fiber type. In cancer therapy, N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis.
properties
IUPAC Name |
N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-4-5-6-17-7-9-18(10-8-17)21-20(22)14-23-19-12-15(2)11-16(3)13-19/h7-13H,4-6,14H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIHBELWCJNNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-phenyl-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5222111.png)
![2-(3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5222113.png)
![N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5222119.png)
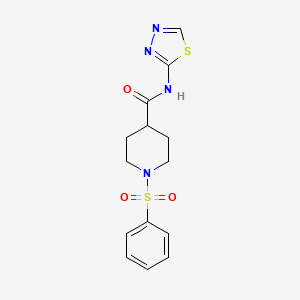
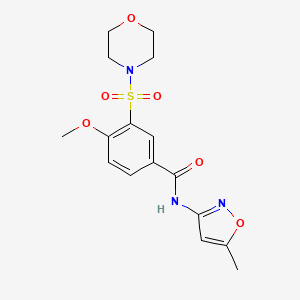
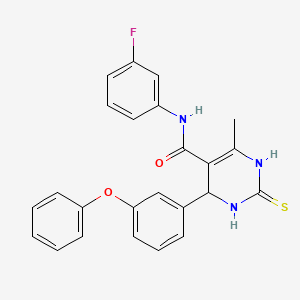
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-methylbenzoyl)-3-piperidinyl]piperazine](/img/structure/B5222149.png)
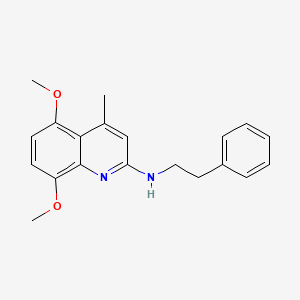
![3-[1-(2,4-dimethoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5222162.png)
![4-(4-chlorophenyl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B5222166.png)
![N-(2,3-dichlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5222183.png)
![2-chloro-6-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5222184.png)